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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DiSulfo-Cy5 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for in

vivo imaging applications. Its alkyne group allows for covalent conjugation to azide-modified

molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne

cycloaddition, commonly known as "click chemistry." This bioorthogonal reaction is highly

specific and efficient, enabling the precise labeling of biomolecules for in vivo tracking and

targeting. The two sulfonate groups enhance its hydrophilicity, which can improve its

pharmacokinetic profile by reducing non-specific binding and promoting renal clearance for

small molecule conjugates. The emission in the NIR window (around 670 nm) is advantageous

for deep tissue imaging due to reduced light scattering and lower tissue autofluorescence.

These application notes provide an overview of DiSulfo-Cy5 alkyne, its properties, and

detailed protocols for its use in in vivo imaging, with a specific focus on a targeted cancer

imaging application using metabolic labeling and click chemistry.

Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
of DiSulfo-Cy5 Alkyne
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Property Value Reference

Molecular Weight ~750 g/mol [Vendor Data]

Excitation Maximum (λex) ~650 nm [1]

Emission Maximum (λem) ~670 nm [1]

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ [2]

Fluorescence Quantum Yield

(in vitro)
~0.20 [2]

Solubility
High in aqueous buffers,

DMSO, DMF
[Vendor Data]

Reactive Group Terminal Alkyne [Vendor Data]

Table 2: Representative In Vivo Imaging Parameters for
DiSulfo-Cy5 Conjugates
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Parameter Typical Range/Value Notes

Animal Model
Nude mice (for tumor

xenografts)

Strain and age should be

appropriate for the specific

study.

Injection Route
Intravenous (tail vein),

Intraperitoneal

The choice depends on the

pharmacokinetic profile of the

conjugate.

Dosage 1-10 nmol of dye per mouse

Optimal dose should be

determined empirically for

each conjugate.

Imaging System
IVIS Spectrum, Pearl Trilogy,

or similar

System should have

appropriate filters for Cy5

excitation and emission.

Excitation Filter 625-655 nm bandpass [3]

Emission Filter 690-710 nm bandpass [3]

Imaging Time Points
1, 4, 24, 48, 72 hours post-

injection

Time points should be

optimized based on the

clearance rate of the

conjugate.

Signal-to-Noise Ratio (SNR)
Varies significantly with

application

Dependent on target

expression, probe

concentration, and tissue

depth. Generally, NIR dyes

provide a better SNR than

visible dyes for in vivo

applications.

Table 3: Representative Pharmacokinetic Parameters of
a Small Molecule-Cy5 Conjugate in Mice (Intravenous
Injection)
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Parameter Representative Value Notes

Distribution Half-life (t½α) 5 - 30 minutes
Rapid initial distribution into

tissues.

Elimination Half-life (t½β) 1 - 6 hours

Dependent on the size and

chemical properties of the

conjugated molecule.

Sulfonation generally leads to

faster renal clearance for small

molecules.

Major Accumulation Organs

(for small molecules)
Kidneys, Bladder

Reflects renal clearance

pathway. Some liver

accumulation may also be

observed.

Major Accumulation Organs

(for nanoparticles)
Liver, Spleen

Reflects uptake by the

reticuloendothelial system.

Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Tumors with
Azido-Sugars
This protocol describes the metabolic labeling of tumor cells with an azide-modified sugar, N-

azidoacetylmannosamine (Ac4ManNAz), which is a precursor for azido-sialic acid. This results

in the presentation of azide groups on the surface of cancer cells, which can then be targeted

with DiSulfo-Cy5 alkyne via in vivo click chemistry.

Materials:

N-azidoacetylmannosamine (Ac4ManNAz)

Tumor-bearing nude mice (e.g., with subcutaneous xenografts of a cancer cell line known to

have high glucose uptake)

Sterile PBS

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15597435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vehicle for Ac4ManNAz (e.g., PBS with 5% DMSO)

Procedure:

Preparation of Ac4ManNAz Solution: Dissolve Ac4ManNAz in the vehicle to the desired

concentration (e.g., 30 mg/kg). Ensure the final DMSO concentration is below 5% to

minimize toxicity.

Administration: Administer the Ac4ManNAz solution to the tumor-bearing mice via

intraperitoneal (IP) injection.

Labeling Period: Repeat the administration daily for 3 to 7 days to allow for sufficient

incorporation of the azido sugar into the tumor cell glycans.

Protocol 2: In Vivo Copper-Free Click Chemistry and
Imaging
This protocol details the in vivo reaction of a DBCO (dibenzocyclooctyne)-modified DiSulfo-Cy5

with azide-labeled tumor cells, followed by fluorescence imaging. Copper-free click chemistry

(SPAAC) is preferred for in vivo applications to avoid copper-induced toxicity. For this protocol,

DiSulfo-Cy5 alkyne would first be conjugated to a DBCO moiety.

Materials:

DBCO-DiSulfo-Cy5 conjugate

Metabolically labeled tumor-bearing mice (from Protocol 1)

Sterile PBS

In vivo imaging system (e.g., IVIS Spectrum)

Procedure:

Preparation of DBCO-DiSulfo-Cy5 Solution: Dissolve the DBCO-DiSulfo-Cy5 conjugate in

sterile PBS to the desired concentration for injection (typically to deliver 1-5 nmol of dye per

mouse).
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Injection: Anesthetize the mice. Inject the DBCO-DiSulfo-Cy5 solution via the tail vein.

In Vivo Imaging:

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).

Use an appropriate excitation filter (e.g., 640 nm) and emission filter (e.g., 680 nm).

Acquire a white light image for anatomical reference.

Ex Vivo Analysis (Optional):

At the final time point, euthanize the mice.

Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

Image the excised organs to confirm the in vivo signal and assess biodistribution.

Quantify the fluorescence intensity per gram of tissue.

Mandatory Visualizations
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Experimental Workflow: Targeted In Vivo Imaging

Metabolic Labeling

In Vivo Click Chemistry & Imaging

1. Inject Ac4ManNAz
(azido-sugar precursor)

2. Metabolic Incorporation
(3-7 days)

3. Azide Expression
on Tumor Cell Surface

4. Inject DBCO-DiSulfo-Cy5
(IV, tail vein)

5. In Vivo Click Reaction
(SPAAC) at Tumor Site

6. In Vivo NIR
Fluorescence Imaging

7. Ex Vivo Organ Imaging
& Biodistribution Analysis

Click to download full resolution via product page

Caption: Workflow for targeted in vivo imaging using metabolic labeling and click chemistry.
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Signaling Pathway: Azido-Sugar Metabolism in Cancer Cells
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Caption: Metabolic pathway for the incorporation of Ac4ManNAz into cell surface glycoproteins.
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Discussion and Troubleshooting
Choice of Click Chemistry: While copper-catalyzed click chemistry (CuAAC) is highly

efficient, the potential for copper toxicity makes strain-promoted azide-alkyne cycloaddition

(SPAAC) the preferred method for in vivo applications. If using CuAAC, a biocompatible

copper source and ligand, such as Cu(I)-BTTAA, should be used at the lowest effective

concentration.

Probe Design: The pharmacokinetics and biodistribution of the DiSulfo-Cy5 alkyne
conjugate will be largely determined by the molecule to which it is attached. For small

molecules, the high hydrophilicity of the DiSulfo-Cy5 moiety can aid in rapid renal clearance,

which is often desirable to reduce background signal. For larger molecules like antibodies or

nanoparticles, the dye is less likely to influence the overall biodistribution.

Image Analysis: Quantitative analysis of in vivo imaging data should include defining regions

of interest (ROIs) over the target tissue (e.g., tumor) and a control tissue (e.g., muscle). The

average fluorescence intensity in these ROIs can be used to calculate a tumor-to-

background ratio, providing a measure of targeting specificity.

Controls: Appropriate controls are crucial for interpreting the results. These should include:

Mice not treated with the azido-sugar but injected with the DBCO-DiSulfo-Cy5 probe to

assess non-specific accumulation.

Mice treated with the azido-sugar but injected with a non-reactive fluorophore to control for

autofluorescence.

Signal-to-Noise Ratio Optimization: To maximize the signal-to-noise ratio, it is important to:

Use an imaging system with high sensitivity in the NIR range.

Optimize the dose of the fluorescent probe and the imaging time points to coincide with

peak target accumulation and clearance from non-target tissues.

Minimize animal autofluorescence by using a low-fluorescence diet.

Conclusion
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DiSulfo-Cy5 alkyne is a versatile and powerful tool for in vivo imaging. Its hydrophilicity, near-

infrared fluorescence, and suitability for bioorthogonal click chemistry make it an excellent

choice for a wide range of applications, from tracking small molecules to targeted imaging of

specific cell populations. The protocols and data presented here provide a foundation for

researchers to design and execute successful in vivo imaging studies using this valuable

fluorescent probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

